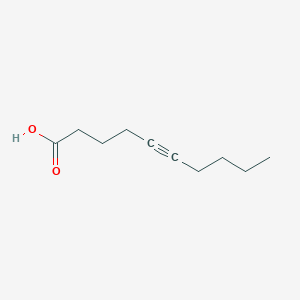![molecular formula C12H13NO4 B13970783 Benzo[d][1,3]dioxol-5-yl(3-(hydroxymethyl)azetidin-1-yl)methanone](/img/structure/B13970783.png)
Benzo[d][1,3]dioxol-5-yl(3-(hydroxymethyl)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[d][1,3]dioxol-5-yl(3-(hydroxymethyl)azetidin-1-yl)methanone is a complex organic compound that features a benzo[d][1,3]dioxole ring system and an azetidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d][1,3]dioxol-5-yl(3-(hydroxymethyl)azetidin-1-yl)methanone typically involves multiple steps. One common approach is to start with the benzo[d][1,3]dioxole ring system and introduce the azetidine moiety through a series of reactions. Key steps may include:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the azetidine moiety: This step often involves the use of azetidine derivatives and coupling reactions, such as palladium-catalyzed cross-coupling reactions.
Functionalization: The hydroxymethyl group can be introduced through hydroxylation reactions using reagents like sodium borohydride or other reducing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反応の分析
Types of Reactions
Benzo[d][1,3]dioxol-5-yl(3-(hydroxymethyl)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Nitro or halogenated derivatives
科学的研究の応用
Benzo[d][1,3]dioxol-5-yl(3-(hydroxymethyl)azetidin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It can be used as a building block for the synthesis of novel materials with unique properties, such as polymers or organic semiconductors.
Biological Studies: Researchers investigate its effects on biological systems, including its potential as an enzyme inhibitor or its role in metabolic pathways.
作用機序
The mechanism of action of Benzo[d][1,3]dioxol-5-yl(3-(hydroxymethyl)azetidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The benzo[d][1,3]dioxole ring system can interact with aromatic residues in proteins, while the azetidine moiety may form hydrogen bonds or electrostatic interactions with active site residues.
類似化合物との比較
Similar Compounds
Benzo[d][1,3]dioxole derivatives: Compounds with similar ring systems, such as 1,3-benzodioxole, are often studied for their biological activity.
Azetidine derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid, are of interest for their unique chemical properties.
Uniqueness
Benzo[d][1,3]dioxol-5-yl(3-(hydroxymethyl)azetidin-1-yl)methanone is unique due to the combination of the benzo[d][1,3]dioxole ring and the azetidine moiety, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.
特性
分子式 |
C12H13NO4 |
|---|---|
分子量 |
235.24 g/mol |
IUPAC名 |
1,3-benzodioxol-5-yl-[3-(hydroxymethyl)azetidin-1-yl]methanone |
InChI |
InChI=1S/C12H13NO4/c14-6-8-4-13(5-8)12(15)9-1-2-10-11(3-9)17-7-16-10/h1-3,8,14H,4-7H2 |
InChIキー |
SJHOKSXWYCEDRZ-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


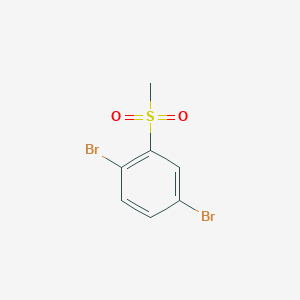

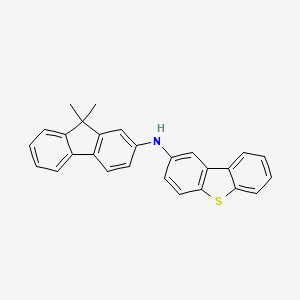
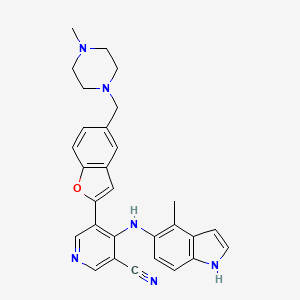
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine](/img/structure/B13970722.png)
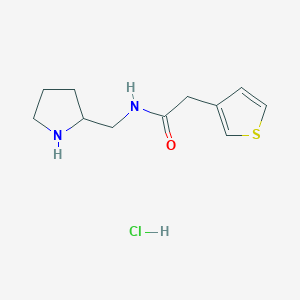
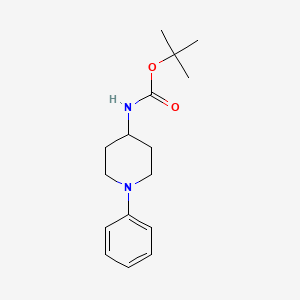
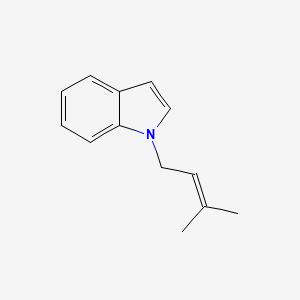
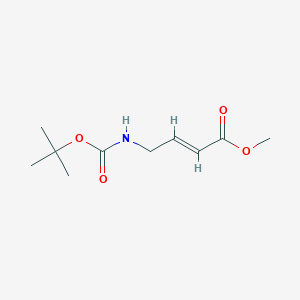
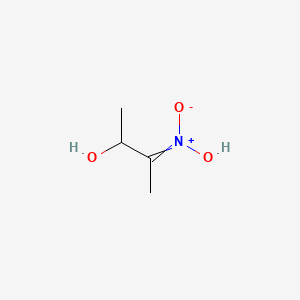
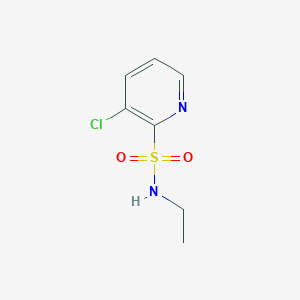
![(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13970776.png)
